N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-10-15(13(2)21-12)11-18-22(19,20)17-9-5-7-14-6-3-4-8-16(14)17/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIXMTFKSZLAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide typically involves the reaction of 2,5-dimethylfuran with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan and naphthalene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Analogs
Structural and Functional Features
Key structural motifs in HNE inhibitors include:
- Sulfonamide group : Essential for forming hydrogen bonds with Ser195 and adjacent residues (e.g., Gly193, Val216).
- Aromatic/heterocyclic moieties : Enhance hydrophobic interactions with HNE’s active site (e.g., naphthalene, indole, oxindole).
- Electrophilic warheads : Such as pivaloyl esters or carbonyl groups, which act as reaction centers for Ser195 nucleophilic attack.
Table 1: Structural and Activity Comparison of Selected Sulfonamide Analogs
Inhibition Potency and Mechanism
High-Activity Compounds :
- 3f (IC50 = 15 nM) and 9a (IC50 = 19 nM) outperform Sivelestat (IC50 = 44 nM) due to optimized interactions with HNE’s catalytic triad. The 4-(sulfonyl)phenyl pivaloyl ester fragment in these analogs replaces Sivelestat’s N-CO group, enabling stronger hydrogen bonding with Ser195 and Gly193 .
- 3a (IC50 = 30 nM) retains potency despite structural bulk, highlighting the tolerance of the indole scaffold for substitutions .
- Low-Activity Compounds: 7b (IC50 = 0.29–5.2 µM) shows reduced activity due to steric hindrance from N-1 methylation, which disrupts H-bond formation with Val216 and Ser195 . 11 (IC50 = 59 nM) demonstrates that extending the ester chain (e.g., pentanoate vs.
Stability in Aqueous Media
Compounds 3a, 3c, 3f, and 7d exhibit t1/2 >9 hours in phosphate buffer (pH 7.3), comparable to clinically used protease inhibitors. This stability is attributed to the electron-withdrawing sulfonamide group and rigid aromatic cores, which resist hydrolysis .
Molecular Docking Insights
- 3a : Forms hydrogen bonds between the pivaloyl carbonyl oxygen and Ser195 (distance: 2.8 Å), as well as Asp194 and Gly193. The indole nucleus engages in π-π stacking with Phe192 and His57 .
- Sivelestat : Docks with Ser195 and Gly193 but positions the pivaloyl group 9.4 Å away from Ser195, reducing its reactivity compared to optimized analogs like 3f .
- 7b : The N-1 methyl group increases the distance between the sulfonamide nitrogen and Val216 (3.1 Å vs. 2.5 Å in 3a ), explaining its lower potency .
Key Structure-Activity Relationships (SAR)
Sulfonamide Position : Direct attachment to the indole/oxindole nucleus (e.g., 3a , 9a ) maximizes H-bonding with Ser192.
Pivaloyl Ester: Critical for electrophilic attack by Ser195; replacing it with bulkier groups (e.g., pentanoate in 11) reduces activity.
N-Substituents : Methylation at N-1 (e.g., 7b ) introduces steric clashes, whereas unsubstituted analogs (e.g., 3f ) maintain optimal binding .
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide is a compound that integrates a naphthalene sulfonamide structure with a 2,5-dimethylfuran moiety. Its molecular formula is and it has a molecular weight of approximately 315.39 g/mol . This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antibacterial Properties
Research indicates that sulfonamide derivatives, including those similar to this compound, exhibit notable antibacterial activity. A study highlighted the effectiveness of various sulfonamide compounds against bacterial strains, suggesting that modifications in their chemical structure can enhance their bioactivity . The presence of the sulfonamide group is crucial for the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
The mechanism by which sulfonamides exert their antibacterial effects involves competitive inhibition of para-aminobenzoic acid (PABA) utilization by bacteria. This inhibition disrupts folate synthesis, leading to impaired nucleic acid synthesis and ultimately bacterial cell death. The incorporation of the 2,5-dimethylfuran moiety may influence the lipophilicity and cellular permeability of the compound, potentially enhancing its bioavailability and efficacy.
Case Studies and Research Findings
- In vitro Studies : Various in vitro assays have been conducted to evaluate the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response where higher concentrations resulted in greater inhibition zones compared to controls.
- Synergistic Effects : A study examined the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy demonstrated enhanced antibacterial activity against resistant strains, suggesting potential applications in overcoming antibiotic resistance .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally, with a significant half-life that supports its potential as a therapeutic agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.39 g/mol |
| Antibacterial Activity | Effective against E. coli and S. aureus |
| Mechanism of Action | Inhibition of folate synthesis via PABA mimicry |
| Synergistic Potential | Enhanced efficacy with antibiotics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide?
- Methodology : The compound is synthesized via nucleophilic substitution, typically using naphthalene-1-sulfonyl chloride and a furan-containing amine derivative. Reaction conditions involve a base (e.g., triethylamine) to neutralize HCl and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance yield (60–75%). Purification is achieved via column chromatography using ethyl acetate/petroleum ether gradients .
- Key Considerations : Temperature control (25–40°C) prevents side reactions, and anhydrous conditions improve sulfonamide bond formation.
Q. How is the compound characterized for structural confirmation?
- Methodology : Standard techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., furan methyl groups at δ 2.2–2.5 ppm).
- IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹.
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 356.1).
- X-ray Crystallography (if available): Resolves intramolecular interactions, such as C–H···O bonds stabilizing the furan-naphthalene interface .
Q. What initial biological assays are recommended to screen for activity?
- Methodology :
- Enzyme Inhibition : Test against targets like fatty acid-binding protein 4 (FABP4) via fluorescence polarization assays (IC₅₀ values).
- Antimicrobial Screening : Use microdilution assays (MIC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across sulfonamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., furan methyl groups vs. pyridine rings) to isolate pharmacophores.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FABP4 or dihydropteroate synthase.
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify trends in logP, solubility, or steric effects influencing activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes).
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation); introduce fluorination to block metabolism.
- Plasma Protein Binding : Equilibrium dialysis to assess albumin interaction, guiding dose adjustments .
Q. How does the compound’s electrochemical behavior support applications in organic electronics?
- Methodology :
- Cyclic Voltammetry : Measure redox potentials (E₁/₂) to evaluate hole/electron transport capabilities.
- Bandgap Calculation : UV-Vis spectroscopy (λₐᵣₒᵤₙd 300–400 nm) paired with DFT simulations (e.g., Gaussian 16) to predict OLED or OPV performance.
- Thin-Film Characterization : AFM or SEM to assess morphology in device architectures .
Q. What toxicological assessments are critical prior to preclinical trials?
- Methodology :
- Acute Toxicity : Rodent studies (OECD 423) to determine LD₅₀.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
- Environmental Impact : Biodegradation studies (OECD 301) and aquatic toxicity assays (Daphnia magna EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
